molecular formula C45H36O18 B15333596 Methylenedisalicyclic acid (mixture of isomers)

Methylenedisalicyclic acid (mixture of isomers)

Cat. No.: B15333596
M. Wt: 864.8 g/mol
InChI Key: AWELRGFRJWMABZ-UHFFFAOYSA-N
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Description

Methylenedisalicylic acid (CAS: 27496-82-8) is a chemical compound composed of two salicylic acid moieties linked by a methylene group, existing as a mixture of isomers. The isomers arise due to variations in the spatial arrangement of substituents around the methylene bridge. This compound is commercially available in varying quantities (e.g., 25 g to 500 g) through suppliers such as TCI Chemicals, with applications likely spanning pharmaceuticals, materials science, or organic synthesis .

Properties

Molecular Formula

C45H36O18

Molecular Weight

864.8 g/mol

IUPAC Name

3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;3-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/3C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21;16-12-8(3-1-5-10(12)14(18)19)7-9-4-2-6-11(13(9)17)15(20)21;16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21);1-6,16-17H,7H2,(H,18,19)(H,20,21);1-5,7,16-17H,6H2,(H,18,19)(H,20,21)

InChI Key

AWELRGFRJWMABZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)CC2=CC(=C(C=C2)O)C(=O)O.C1=CC(=C(C(=C1)C(=O)O)O)CC2=C(C(=CC=C2)C(=O)O)O.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenedisalicylic acid can be synthesized through the reaction of salicylic acid with formaldehyde under acidic conditions. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process can be summarized as follows:

Industrial Production Methods

Industrial production of methylenedisalicylic acid follows a similar synthetic route but on a larger scale. The process involves:

    Leaching: Extracting the compound from a premix.

    Concentrating: Increasing the concentration of the compound.

    Complexing and Extracting: Forming complexes and extracting the desired product.

    Drying and Adding Salt: Final steps to purify and stabilize the compound.

Chemical Reactions Analysis

Types of Reactions

Methylenedisalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methylenedisalicylic acid (MDSA), a compound synthesized from salicylic acid and formaldehyde via sulfuric acid catalysis, presents a variety of applications across different scientific fields . This compound, often used as a mixture of isomers, exhibits unique properties that make it valuable in industrial and research settings .

Scientific Research Applications

Antimicrobial Applications

  • MDSA has demonstrated antimicrobial activity against a range of microorganisms, including both fungi and Gram-positive and Gram-negative bacteria .
  • Research indicates that MDSA is particularly effective against Candida albicans, a common fungal pathogen . Its mechanism of action is believed to involve penetration into lipid membranes and blockage of metal-binding sites in microbial enzymes .
  • These properties suggest potential applications in developing new antimicrobial agents or as a preservative in various products .

Corrosion Inhibition

  • MDSA has been investigated as a corrosion inhibitor for aluminum in sodium chloride solutions .
  • Electrochemical studies have shown that MDSA molecules can protect aluminum surfaces from corrosion . This protective effect highlights its potential use in industrial coatings and treatments to enhance the durability of aluminum structures in corrosive environments.

Epoxy Resin Coatings

  • MDSA is utilized as a curing agent in epoxy resin powder coatings, often in conjunction with ring-substituted homologs to achieve specific wrinkle finishes .
  • The density and appearance of the wrinkle pattern can be controlled by adjusting the ratio of MDSA to its homologs in the mixture . Ratios between 50:50 and 2:98 of MDSA to a homolog are used to achieve varied wrinkle patterns in coatings .
  • The wrinkle effect is influenced by the differing reaction temperatures of MDSA and its homologs, which affect the shrinkage of the coating's surface layer during curing .

Nanomaterial Synthesis

  • Carboxylic acid isomers, such as 2-methylbutyric acid and 3-methylbutyric acid, can direct the synthesis of Cadmium Sulfide (CdS) nanocluster isomers . These isomers can be selectively produced by introducing a mixture of Cadmium and Sulfur precursors along with either 2-methylbutyric acid or 3-methylbutyric acid .
  • The synthesized nanocluster isomers share an isomeric inorganic core and organic surface and can be interconverted by re-adding the acid isomers . Density Functional Theory (DFT) calculations support that 2-MA and 3-MA have specific selectivity for producing CdS NC isomers .

Data Table: Applications of Methylenedisalicylic Acid

ApplicationDescription
Antimicrobial AgentEffective against a range of microorganisms, especially Candida albicans; functions by disrupting lipid membranes and enzyme active sites .
Corrosion InhibitorProtects aluminum surfaces from corrosion in chloride environments; suitable for industrial applications requiring enhanced material durability .
Epoxy Resin CuringUsed with ring-substituted homologs to create wrinkle finishes in powder coatings; the ratio of MDSA to homologs affects the density and appearance of the wrinkle pattern .
Nanomaterial SynthesisDirects the synthesis of CdS nanocluster isomers when used with carboxylic acid isomers like 2-methylbutyric acid and 3-methylbutyric acid . The synthesized isomers can be interconverted by re-adding the acid isomers . Density Functional Theory (DFT) calculations support that 2-MA and 3-MA have specific selectivity for producing CdS NC isomers .

Case Studies

While specific case studies are not detailed in the provided search results, the applications of MDSA can be inferred from its properties and uses:

  • Antimicrobial Application in Topical Creams : MDSA could be used as an active ingredient in topical creams to combat fungal infections due to its activity against Candida albicans .
  • Corrosion Protection in Aluminum Structures : MDSA can be applied as a pretreatment or coating on aluminum components in marine or industrial settings to prevent corrosion from exposure to chloride-rich environments .
  • Specialty Coatings for Decorative Finishes : In the coatings industry, MDSA is useful in creating specialty finishes on metal surfaces, providing both aesthetic appeal and protective properties .

Mechanism of Action

The mechanism by which methylenedisalicylic acid exerts its effects involves its ability to interact with metal surfaces and microbial cell walls. The compound forms a protective layer on metal surfaces, preventing corrosion. In microbial cells, it disrupts cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Table 1: Comparative Properties of Isomers in Analogous Compounds

Compound Isomer pKa Olefinic Proton Shift (ppm) Source
α-Phenyl cinnamic acid E 6.1 7.59
α-Phenyl cinnamic acid Z 4.8 6.81
Methylenedisalicylic acid* E/Z (predicted) ~5–7 (estimated) ~6.5–7.5 (estimated) N/A

*Predicted values based on structural analogy to α-phenyl cinnamic acid .

Reactivity and Catalytic Implications

Isomer mixtures can affect catalytic performance. Evidence from bifunctional catalysts suggests that medium-strength Lewis acid sites (rather than strong Brønsted sites) enhance selectivity toward desired isomers in hydroconversion reactions .

Biological Activity

Methylenedisalicylic acid (MDSA), particularly in its isomeric forms, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, effects on cellular metabolism, and potential applications in various fields.

Methylenedisalicylic acid is characterized by its unique structure that includes two salicylic acid moieties linked by a methylene bridge. The molecular formula is C15H12O6C_{15}H_{12}O_{6}. The compound can exist in multiple isomeric forms, each potentially exhibiting different biological activities.

Table 1: Physical and Analytical Data of Methylenedisalicylic Acid

PropertyValue
Molecular FormulaC15H12O6C_{15}H_{12}O_{6}
Melting Point238 °C (decomposes)
Yield96%
Elemental Analysis (% found)C: 61.08, H: 5.10
IR Spectra (ν in cm1^{-1})ν(OH) phenolic: ≈3220
δ(OH) phenolic: 1287
ν(C=O) carboxylic: 1652

2. Antimicrobial Activity

MDSA exhibits significant antimicrobial properties against a range of microorganisms, including both fungi and bacteria. Research indicates that MDSA has a pronounced inhibitory effect against Candida albicans, a common fungal pathogen.

2.1 Antibacterial Investigations

In a study assessing the antimicrobial efficacy of MDSA, it was found to possess moderate activity against various Gram-positive and Gram-negative bacteria. The compound demonstrated the ability to penetrate lipid membranes of microbial cells, disrupting essential enzymatic functions by blocking metal binding sites.

Key Findings:

  • Effective against Candida albicans and other pathogenic strains.
  • Moderate activity compared to standard antimicrobial agents.
  • Mechanism involves disruption of microbial cell membranes and inhibition of enzyme activity.

3. Inhibition of Malic Enzyme Activity

Recent studies have highlighted the role of MDSA as an inhibitor of malic enzyme 2 (ME2), which is crucial for cellular energy metabolism. MDSA binds allosterically to ME2, affecting its activity and potentially offering therapeutic avenues for metabolic disorders.

  • Binding Site: MDSA interacts with the fumarate-binding site on ME2.
  • Effects on Metabolism: Inhibition leads to decreased pyruvate synthesis, altering NAD+/NADH ratios and impacting ATP production.

Table 2: Inhibitory Effects of MDSA on ME2

CompoundIC50 (µM)Mechanism of Action
Methylenedisalicylic Acid (MDSA)0.51Allosteric inhibition of ME2 activity
Salicylic Acid800.7Minimal effect on ME2

4. Biocorrosion Inhibition

MDSA has also been investigated for its potential as a biocorrosion inhibitor in aluminum applications. It shows effectiveness in protecting aluminum from corrosion in saline environments, which is critical for various industrial applications.

4.1 Corrosion Studies

  • Methodology: Potentiodynamic cyclic polarization and electrochemical impedance spectroscopy were employed to assess corrosion rates.
  • Findings: MDSA significantly reduced corrosion rates compared to untreated samples, indicating its potential as a protective agent in corrosive environments.

5. Case Studies and Applications

Several case studies illustrate the practical applications of MDSA:

  • Case Study 1: Use in coatings for aluminum surfaces to enhance longevity and resistance to environmental factors.
  • Case Study 2: Exploration as a potential therapeutic agent targeting metabolic pathways in cancer treatment through ME2 inhibition.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing methylenedisalicylic acid isomers?

  • Methodological Answer : Synthesis should follow protocols ensuring reproducibility, including detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., recrystallization, chromatography). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for isomer separation, and mass spectrometry (MS) for molecular weight validation. For new isomers, elemental analysis and X-ray crystallography are critical to confirm purity and stereochemistry .
  • Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials, with explicit metadata on instrument parameters (e.g., NMR field strength, HPLC column type) .

Q. How can researchers differentiate between isomers in a mixture of methylenedisalicylic acid?

  • Methodological Answer : Use chromatographic techniques (e.g., chiral HPLC or gas chromatography) paired with spectroscopic methods. For example, HPLC-MS can separate isomers based on retention times and confirm identities via fragmentation patterns. Differential scanning calorimetry (DSC) may also detect phase transitions unique to specific isomers .
  • Challenges : Isomers with similar polarity may require derivatization or advanced stationary phases for resolution .

Q. What are the best practices for reporting experimental data on isomer mixtures in publications?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include:

  • A concise experimental section in the main text, with extended details (e.g., synthetic procedures for >5 compounds) in supplementary materials.
  • Clear references to prior literature for known isomers and full spectral data for novel isomers.
  • Metadata such as sample storage conditions, equipment calibration details, and statistical uncertainty in measurements .

Advanced Research Questions

Q. How should researchers address contradictions in isomer stability or reactivity data across studies?

  • Methodological Answer : Conduct sensitivity analyses to identify variables (e.g., pH, solvent polarity) influencing isomer behavior. Compare experimental conditions from conflicting studies using multivariate statistical models (e.g., principal component analysis) to isolate contributing factors. Replicate key experiments under controlled parameters to validate hypotheses .
  • Case Example : Discrepancies in thermal stability may arise from undetected impurities; use thermogravimetric analysis (TGA) coupled with purity assays to resolve contradictions .

Q. What strategies are effective for monitoring environmental impacts of isomer mixtures in ecological studies?

  • Methodological Answer : Design field studies with isomer-specific detection methods (e.g., LC-MS/MS) to track bioaccumulation or degradation products. Align metadata reporting with ICES standards, including:

  • Sampling device specifications (e.g., mesocosm setup, sediment corers).
  • Environmental parameters (e.g., temperature, salinity) logged in real time.
  • References to established databases (e.g., CESARS) for isomer-specific toxicity profiles .

Q. How can cheminformatics tools improve data standardization for isomer mixtures?

  • Methodological Answer : Adopt JSON-based formats like Mixfile to hierarchically describe mixtures, including:

  • Structural identifiers (e.g., InChI keys) for each isomer.
  • Quantitative composition data (e.g., molar ratios).
  • Links to external databases (e.g., PubChem) for physicochemical properties.
    • Implementation : Use open-source editors to ensure compatibility with existing platforms (e.g., Collaborative Drug Discovery’s tools) .

Q. What statistical models are suitable for predicting isomer-specific behavior in complex biological systems?

  • Methodological Answer : Employ machine learning frameworks (e.g., random forests or neural networks) trained on isomer-specific datasets (e.g., binding affinities, solubility). Validate models using cross-study harmonization techniques to account for variability in experimental designs .

Tables for Quick Reference

Technique Application Key References
Chiral HPLC-MSIsomer separation and identification
Multivariate statistical PCAResolving data contradictions
JSON Mixfile formatCheminformatics standardization
ICES-compliant metadataEnvironmental monitoring reproducibility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.